4-Tert-butylcyclohexanol
Overview
Description
4-Tert-butylcyclohexanol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol derived from cyclohexane, where a tert-butyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers, with the trans isomer being more predominant .
Mechanism of Action
Target of Action
4-tert-Butylcyclohexanol, also known as this compound, is primarily used as a reactant in the synthesis of various organic compounds Instead, it is used in chemical reactions to produce other compounds .
Mode of Action
The mode of action of this compound is based on its chemical structure and reactivity. It can participate in various chemical reactions, such as reduction and oxidation , depending on the conditions and the presence of other reactants. The outcome of these reactions depends on the specific conditions and the other reactants involved .
Biochemical Pathways
It can be used to synthesize other compounds that may have biological activity and could potentially influence biochemical pathways .
Result of Action
The primary result of the action of this compound is the formation of new compounds through chemical reactions . For example, it can be used to synthesize tris (4,4′-di-tert-butyl-2,2′-bipyridine) (trans -4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex .
Biochemical Analysis
Biochemical Properties
4-Tert-butylcyclohexanol is involved in various biochemical reactions. It has been used as a reactant to synthesize tris(4,4′-di-tert-butyl-2,2′-bipyridine)(trans-4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex
Cellular Effects
This compound has been found to have a calming effect on the skin, reducing stinging and burning sensations by up to 80% after just 3 minutes . It works at a cellular level, intercepting the signals caused by irritation before they can reach the neuro-receptor .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the TRPV1 receptor . This receptor is known to play a role in the transmission of pain signals, and by blocking it, this compound can reduce sensations of stinging and burning .
Temporal Effects in Laboratory Settings
In laboratory settings, the calming effects of this compound on the skin have been observed to occur rapidly, within just 3 minutes of application
Metabolic Pathways
This compound is expected to be readily hydrolyzed to its corresponding alcohol, this compound, and the resulting acid, acetic acid, by carboxylesterases
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Tert-butylcyclohexanol can be synthesized through the reduction of 4-tert-butylcyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically involves dissolving the ketone in an appropriate solvent like ethanol or diethyl ether and then adding the reducing agent .
Industrial Production Methods: On an industrial scale, this compound is often produced by the catalytic hydrogenation of 4-tert-butylphenol. This process involves the use of a catalyst such as platinum oxide or nickel under high pressure and temperature conditions . The reaction is highly stereoselective, favoring the formation of the trans isomer .
Types of Reactions:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Pyridinium chlorochromate (PCC) or sodium hypochlorite (NaOCl) in acetic acid.
Major Products Formed:
Reduction: this compound (cis and trans isomers).
Oxidation: 4-Tert-butylcyclohexanone.
Scientific Research Applications
4-Tert-butylcyclohexanol has various applications in scientific research:
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols and ketones.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Comparison with Similar Compounds
Cyclohexanol: Similar structure but lacks the tert-butyl group, making it less sterically hindered.
4-Tert-butylcyclohexanone: The ketone form of 4-tert-butylcyclohexanol, used as a precursor in its synthesis.
Phenol: The aromatic counterpart, which can be hydrogenated to produce this compound.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and physical properties. This steric hindrance can lead to higher selectivity in reactions and makes it a valuable compound in stereoselective synthesis .
Properties
IUPAC Name |
4-tert-butylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOQPGVQAWPUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026623, DTXSID40883571, DTXSID50885182 | |
Record name | 4-tert-Butylcyclohexanol | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
Source | EPA DSSTox | |
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Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli | |
Record name | 4-tert-Butylcyclohexanol | |
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Record name | trans-4-tert-Butylcyclohexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |
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Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | trans-4-tert-Butylcyclohexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Pressure |
0.005 [mmHg] | |
Record name | 4-tert-Butylcyclohexanol | |
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CAS No. |
98-52-2, 937-05-3, 21862-63-5 | |
Record name | 4-tert-Butylcyclohexanol | |
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Record name | 4-tert-Butylcyclohexanol | |
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Record name | 4-tert-Butylcyclohexanol, cis- | |
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Record name | 4-tert-Butylcyclohexanol, trans- | |
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Record name | 4-tert-Butylcyclohexanol | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)- | |
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Record name | 4-tert-Butylcyclohexanol | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
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Record name | 4-tert-butylcyclohexanol | |
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Record name | trans-4-tert-butylcyclohexanol | |
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Record name | cis-4-tert-butylcyclohexan-1-ol | |
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Record name | 4-TERT-BUTYLCYCLOHEXANOL, CIS- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-tert-butylcyclohexanol?
A1: The molecular formula of this compound is C10H20O, and its molecular weight is 156.27 g/mol.
Q2: How can I synthesize this compound in the laboratory?
A2: Several methods exist for synthesizing this compound:
- Catalytic Hydrogenation: 4-Tert-butylphenol can be hydrogenated over rhodium catalysts to yield cis- and trans-4-tert-butylcyclohexanol. The selectivity towards the cis isomer can be enhanced by using carbon dioxide as a solvent [].
- Meerwein-Ponndorf-Verley (MPV) Reduction: 4-Tert-butylcyclohexanone can be selectively reduced to cis-4-tert-butylcyclohexanol using zeolite BEA as a catalyst in the MPV reduction. This method offers high stereoselectivity and the catalyst can be regenerated [, ]. Other catalysts like magnesium-aluminium oxide obtained from layered double hydroxides [], and titanosilicate ETS-10 [] have also shown promising results.
- Sodium Borohydride Reduction: While less selective, NaBH4 can reduce 4-tert-butylcyclohexanone to a mixture of cis- and trans-4-tert-butylcyclohexanol. The stereoselectivity can be influenced by using different micellar systems [].
Q3: Can I differentiate between cis- and trans-4-tert-butylcyclohexanol using spectroscopic techniques?
A3: Yes, both isomers can be distinguished using NMR spectroscopy. The 1H NMR spectrum of cis-4-tert-butylcyclohexanol shows a characteristic coupling constant (3JCH) of 7.1 Hz for the coupling between the C-1 carbon and the equatorial hydrogen on C-3. In contrast, the trans isomer exhibits a 3JCH value of 10.4 Hz for the same coupling, reflecting the different dihedral angles between these atoms in the two isomers [].
Q4: Is there a way to synthesize this compound without using organic solvents?
A4: Yes, 4-tert-butylcyclohexanone can be oxidized to this compound using aqueous hydrogen peroxide as the oxidizing agent, sodium tungstate as a catalyst, and a phase-transfer catalyst. This method eliminates the need for organic solvents and offers a safe and cost-effective route to the desired product [].
Q5: Why is the stereochemistry of this compound important?
A5: The bulky tert-butyl group on the cyclohexane ring significantly influences the molecule's stereochemistry. It prefers to occupy the equatorial position, locking the ring conformation. This conformational rigidity makes this compound a valuable model compound for studying stereoselective reactions and exploring the factors governing axial vs. equatorial attack in cyclohexane derivatives.
Q6: How does the stereochemistry of this compound affect its reactivity?
A6: The cis and trans isomers of this compound exhibit different reactivities due to the different orientations of their hydroxyl groups. For instance, in oxidation reactions using various oxidizing agents, the cis isomer, where the hydroxyl group is axial, often undergoes oxidation more readily than the trans isomer, where the hydroxyl group is equatorial []. This difference in reactivity stems from the steric hindrance experienced by the oxidizing agent in approaching the equatorial hydroxyl group in the trans isomer.
Q7: Is there a way to selectively synthesize the cis or trans isomer of this compound?
A7: Yes, as mentioned earlier, specific synthetic strategies like the use of zeolite BEA in the MPV reduction of 4-tert-butylcyclohexanone favor the formation of the cis isomer [, ]. Additionally, carefully controlling the reaction conditions during the catalytic hydrogenation of 4-tert-butylphenol, such as using carbon dioxide as a solvent, can also lead to preferential formation of the cis isomer []. Conversely, certain biocatalytic approaches using carbonyl reductases (CREDs) can be employed to selectively produce either the cis or trans isomer of this compound by choosing appropriate enzyme systems [].
Q8: How does the presence of the tert-butyl group influence the conformational equilibrium of cyclohexanediols?
A8: Studies comparing cis-cyclohexane-1,3-diol with cis- and trans-4-tert-butylcyclohexanol reveal that the tert-butyl group significantly affects the conformational equilibrium of the diol []. The presence of the bulky group in the 4-position shifts the equilibrium towards the diequatorial conformation, even in solvents that typically favor intramolecular hydrogen bonding. This observation highlights the dominant role steric factors play in determining the conformational preferences of substituted cyclohexane derivatives.
Q9: What are the potential applications of this compound?
A9: While this compound itself might not have direct commercial applications, its derivatives, particularly its esters like cis-4-tert-butylcyclohexyl acetate, are important fragrance ingredients widely used in the perfume industry []. The distinct odor profiles of the cis and trans isomers further highlight the importance of stereoselective synthesis in this context.
Q10: Are there any environmental concerns associated with this compound?
A10: this compound has been identified as a component of emissions during cured-in-place-pipe (CIPP) installations, which are commonly used for sewer and stormwater pipe rehabilitation []. This finding underscores the need to carefully assess and manage potential environmental impacts associated with the use and disposal of this compound and its derivatives.
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